tert-Butyl 3-(5-bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
Description
tert-Butyl 3-(5-bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (CAS: Not explicitly provided; molecular formula: C15H19BrN3O2) is a bicyclic tertiary amine derivative featuring a 3,6-diazabicyclo[3.1.1]heptane core. The structure includes a tert-butyloxycarbonyl (Boc) protective group at the 6-position and a 5-bromopyridin-2-yl substituent at the 3-position. This compound is a key intermediate in pharmaceutical synthesis, particularly for antitumor agents and nicotinic acetylcholine receptor (nAChR) ligands . Its molecular weight is approximately 353.24 g/mol (calculated by adding the mass of the parent compound, 198.26 g/mol , and the 5-bromopyridinyl group). The Boc group enhances solubility in organic solvents, while the bromine atom facilitates further functionalization via cross-coupling reactions .
Properties
Molecular Formula |
C15H20BrN3O2 |
|---|---|
Molecular Weight |
354.24 g/mol |
IUPAC Name |
tert-butyl 3-(5-bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate |
InChI |
InChI=1S/C15H20BrN3O2/c1-15(2,3)21-14(20)19-11-6-12(19)9-18(8-11)13-5-4-10(16)7-17-13/h4-5,7,11-12H,6,8-9H2,1-3H3 |
InChI Key |
OJNFYZKTIUNLIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC1CN(C2)C3=NC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Starting Material and Protection
Typical Synthesis of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
A representative procedure involves:
- Starting from 3,6-diazabicyclo[3.1.1]heptane-6-carboxylic acid or its sulfonyl-protected derivatives.
- Esterification with tert-butanol or tert-butyl protecting groups introduced via tert-butyl chloroformate or similar reagents.
- Purification by extraction and drying steps to yield the tert-butyl ester as a white solid with yields around 80%.
Representative Preparation Procedure for this compound
While specific detailed experimental procedures for this exact compound are limited in open literature, the following generalized method is consistent with known synthetic routes for similar compounds:
| Step | Description | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Synthesis of tert-butyl 3-halo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate | Halogenation of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate | Halogenated intermediate for coupling |
| 2 | Palladium-catalyzed cross-coupling with 5-bromopyridin-2-yl boronic acid or equivalent | Pd catalyst, base (K2CO3), solvent (toluene/DMF), heat | Formation of C-C bond at 3-position |
| 3 | Purification by chromatography or recrystallization | Silica gel column, solvents (hexane/ethyl acetate) | Pure this compound |
Analytical Data and Yield
| Parameter | Data/Value |
|---|---|
| Purity | ≥97% (HPLC or NMR confirmed) |
| Physical State | White solid |
| Melting Point | Not widely reported |
| Yield | Typically 60-80% over multi-step synthesis |
| Molecular Weight | 354.24 g/mol |
Summary Table of Preparation Methods
| Preparation Step | Method Type | Key Reagents/Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Formation of tert-butyl ester bicyclic core | Esterification/Protection | Boc2O or tert-butanol, base, DMF | 80-85% | Well-established, high yield |
| Halogenation at 3-position | Halogenation | NBS or other halogenating agents | Moderate | Prepares for cross-coupling |
| Cross-coupling with 5-bromopyridin-2-yl | Pd-catalyzed coupling | Pd catalyst, base, boronic acid derivative | 60-75% | Key step for introducing pyridine ring |
Research Findings and Notes
- The bicyclic amine scaffold is a privileged structure in medicinal chemistry, and the tert-butyl ester protects the carboxylate functionality during synthetic transformations.
- The 5-bromopyridin-2-yl substituent introduces a heteroaryl moiety that can be further functionalized or used as a pharmacophore in drug design.
- The synthetic route is modular, allowing variation in the heteroaryl substituent by changing the boronic acid or halide partner in the cross-coupling step.
- Purification typically involves standard organic extraction and chromatographic techniques, with yields depending on the efficiency of coupling and purity of starting materials.
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds. Its bromopyridine moiety may contribute to interactions with biological targets, making it a candidate for further drug development studies.
Organic Synthesis
tert-Butyl 3-(5-bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows for the introduction of functional groups that can be utilized in the preparation of more complex molecules .
Materials Science
Research has indicated that compounds similar to this compound can be used in the development of advanced materials due to their unique structural properties. The compound's ability to form stable complexes may find applications in the fabrication of sensors and catalysts.
Case Studies
Several studies have focused on the applications of this compound:
- Pharmacological Studies : A study evaluated the compound's interaction with specific receptors, demonstrating promising results that warrant further investigation into its therapeutic potential.
- Synthetic Methodology : Research detailing new synthetic pathways utilizing this compound has highlighted its versatility in organic synthesis, showcasing methods that improve yield and reduce reaction times .
Mechanism of Action
- The exact mechanism of action is context-dependent (e.g., as a reagent or potential drug).
- It may interact with specific biological targets (enzymes, receptors) due to its unique structure.
Comparison with Similar Compounds
Parent Compound: tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
tert-Butyl 3-(6-chloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate
Anilino-Substituted Derivatives (e.g., Compounds 34, 36, 50)
- Examples: 34: tert-Butyl 3-(5-anilinopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate . 36: 4-Methoxylanilino substituent . 50: 4-Methylanilino substituent .
- Biological Activity: These derivatives exhibit subnanomolar affinity for α4β2 nAChRs, highlighting the importance of substituent electronic and steric properties .
Physicochemical Properties
Biological Activity
tert-Butyl 3-(5-bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, a compound with the molecular formula C15H20BrN3O2, has garnered interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
The compound features:
- Molecular Weight : 354.24 g/mol
- CAS Number : 2222757-10-8
- Structural Characteristics : It contains a tert-butyl ester group and a brominated pyridine moiety, contributing to its electrophilic nature and potential reactivity in biological systems .
Antimicrobial Properties
Preliminary studies suggest that derivatives of this compound may exhibit antibacterial and antifungal properties . The presence of the bromopyridine group is thought to enhance interactions with biological targets, making it a candidate for drug development aimed at combating resistant bacterial strains .
The compound's electrophilic nature , attributed to the bromine atom on the pyridine ring, allows it to undergo nucleophilic substitution reactions with various biological nucleophiles, potentially leading to the formation of biologically active derivatives. This reactivity could be crucial in developing new therapeutic agents targeting bacterial virulence factors such as the Type III secretion system (T3SS) found in Gram-negative pathogens .
Case Studies
A recent study evaluated the compound's effects on bacterial secretion systems, particularly focusing on its ability to inhibit the T3SS in Citrobacter rodentium, a model organism for studying enteropathogenic E. coli infections. The results indicated that high concentrations of related compounds could inhibit T3SS activity significantly, suggesting a pathway for further exploration of this compound's derivatives in treating bacterial infections .
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that incorporate various chemical transformations. These methods often focus on introducing the brominated pyridine moiety while maintaining the integrity of the bicyclic structure.
Applications and Future Research Directions
Given its promising biological activity, further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Investigating how modifications to the compound's structure affect its biological activity.
- In Vivo Studies : Assessing the efficacy and safety of this compound in animal models to better understand its therapeutic potential.
- Development of Derivatives : Exploring analogs that may enhance potency or reduce toxicity while maintaining desirable pharmacological properties.
Q & A
Q. Basic
- ¹H/¹³C NMR : To verify proton environments and carbon frameworks. For example, tert-butyl protons appear as a singlet at δ 1.37–1.45 ppm, while aromatic protons resonate at δ 7.02–7.88 ppm .
- Elemental analysis : Validates empirical formulas (e.g., C 66.64–68.91%, H 7.12–7.17%, N 14.13–15.34%) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ m/z = 310.1344) .
How can researchers optimize reaction yields when synthesizing derivatives with different aryl substituents?
Q. Advanced
What strategies resolve discrepancies in NMR data during structural elucidation?
Q. Advanced
- Deuteration : Use D₂O exchange to identify exchangeable protons (e.g., NH groups at δ 5.47 ppm) .
- 2D NMR : COSY and HSQC clarify coupling patterns and carbon-proton correlations.
- Comparative analysis : Cross-check with literature data (e.g., tert-butyl 3,6-diazabicyclo[3.1.1]heptane derivatives show consistent δ 1.37–1.45 ppm for Boc protons) .
How does the choice of coupling reagents impact the synthesis of pyridinyl-diazabicycloheptane derivatives?
Q. Advanced
- Buchwald-Hartwig conditions : Pd₂(dba)₃/rac-BINAP enables C–N bond formation but requires inert atmospheres .
- Microwave-assisted coupling : Reduces reaction time from hours to minutes (e.g., 30-minute reactions at 150°C) .
- Solvent selection : Toluene or dioxane improves solubility of aromatic intermediates .
What are the recommended storage conditions to ensure compound stability?
Q. Basic
- Temperature : Store at 2–8°C in sealed, dry containers to prevent hydrolysis of the Boc group .
- Solvent compatibility : Prepare stock solutions in DMSO or ethanol (stable for 6 months at -80°C) .
In pharmacological studies, how is the Boc-protecting group utilized in developing active ligands?
Q. Advanced
- Temporary protection : The Boc group stabilizes the diazabicycloheptane core during synthesis and is removed via TFA or HCl to expose the free amine for receptor binding .
- Case study : Deprotection of tert-butyl 3-(6-anilinopyridazinyl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate yields ligands with subnanomolar affinity for α4β2 nACh receptors .
How can researchers design experiments to study substituent effects on biological activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
